2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.: 863459-87-4
Cat. No.: VC6972015
Molecular Formula: C19H15FN6OS
Molecular Weight: 394.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863459-87-4 |
|---|---|
| Molecular Formula | C19H15FN6OS |
| Molecular Weight | 394.43 |
| IUPAC Name | 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H15FN6OS/c1-12-3-2-4-14(9-12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)15-7-5-13(20)6-8-15/h2-9,11H,10H2,1H3,(H,23,27) |
| Standard InChI Key | LRJGUHYAJSZWTD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Introduction
The compound 2-{[3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule that combines several functional groups, including a triazolopyrimidine core, a sulfanyl linkage, and an acetamide moiety. This structure suggests potential applications in medicinal chemistry, particularly due to the presence of fluorine, which can enhance lipophilicity and metabolic stability.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, starting from commercially available precursors. Characterization is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to confirm the structure.
Biological Activities and Potential Applications
Compounds with similar structures have shown a range of biological activities, including antitumor, antimicrobial, and neuropharmacological effects. The presence of a triazolopyrimidine core and a sulfanyl linkage may confer unique properties, potentially useful in drug development.
Research Findings and Data
While specific data on this compound is not available, related compounds have been studied for their antimalarial and anticancer activities. For instance, triazolopyrimidine derivatives have been explored for their potential as PfDHODH inhibitors, showing promising results in clinical trials .
Table: Comparison of Related Compounds
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